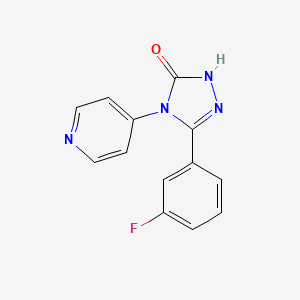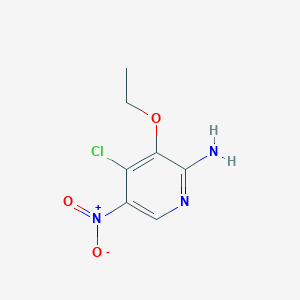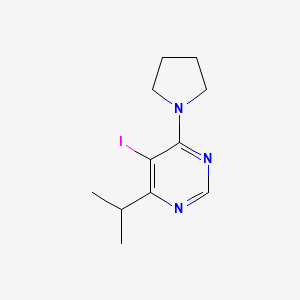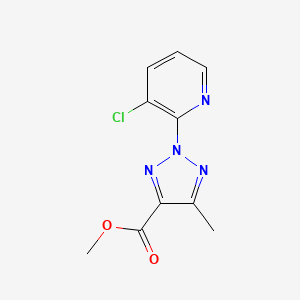
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates It features a difluoromethyl group and an isopropyl group attached to a nicotinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-isopropylnicotinate typically involves the difluoromethylation of nicotinic acid derivatives. One common method is the reaction of 2-(difluoromethyl)-6-isopropylnicotinic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted nicotinates depending on the reagents used.
科学的研究の応用
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of Ethyl 2-(difluoromethyl)-6-isopropylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate can be compared with other similar compounds such as Ethyl bromodifluoroacetate and other difluoromethylated nicotinates. What sets it apart is its unique combination of the difluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. Similar compounds include:
Ethyl bromodifluoroacetate: Used in similar synthetic applications but lacks the isopropyl group.
Difluoromethylated nicotinates: Share the difluoromethyl group but differ in other substituents, affecting their reactivity and applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
特性
分子式 |
C12H15F2NO2 |
|---|---|
分子量 |
243.25 g/mol |
IUPAC名 |
ethyl 2-(difluoromethyl)-6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15F2NO2/c1-4-17-12(16)8-5-6-9(7(2)3)15-10(8)11(13)14/h5-7,11H,4H2,1-3H3 |
InChIキー |
YQDXZRORUIAONW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(C)C)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)

![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)


![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)




